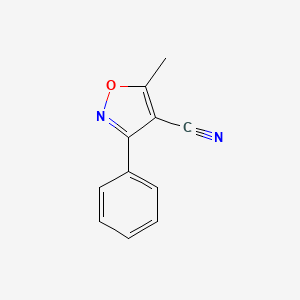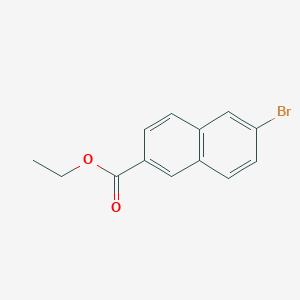
4-(Difluoromethoxy)phenyl isocyanate
Descripción general
Descripción
4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecule is planar, according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å .Physical and Chemical Properties Analysis
The physical properties of this compound include a boiling point of 209 °C, a density of 1.323 g/mL at 25 °C, and a refractive index of 1.495 . It has a molecular weight of 185.13 .Aplicaciones Científicas De Investigación
Kinetic Studies and Reaction Mechanisms
- Research by Yang et al. (2010) on the reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate revealed a notable induction phase and two reaction phases with different activation energies. This study provides insights into the kinetics and mechanism of reactions involving phenyl isocyanate derivatives (Yang et al., 2010).
Cyclotrimerization Reactions
- Špírková et al. (1994) explored the cyclotrimerization of phenyl isocyanate, catalyzed by various catalysts, leading to the formation of several products such as urethane, allophanate, and isocyanurate. This demonstrates the diverse chemical transformations possible with phenyl isocyanate (Špírková et al., 1994).
Applications in Li-ion Batteries
- Zhang (2006) reported that aromatic isocyanates, including phenyl isocyanate, can enhance the performance of Li-ion batteries by reducing initial irreversible capacities and improving cycleability (Zhang, 2006).
Synthesis and Characterization of Compounds
- Xiao (2013) synthesized 4-trifluoromethoxy phenyl isocyanate and used it in the synthesis of triflumuro, highlighting the application of phenyl isocyanate derivatives in chemical synthesis (Xiao, 2013).
Polymerization and Conformation Studies
- Research on the polymerization of novel α,ω-diisocyanate monomers by Sakai et al. (2004) demonstrated the formation of poly(phenyl isocyanate) with specific structural features, contributing to the understanding of polymer chemistry involving isocyanate compounds (Sakai et al., 2004).
Environmental and Health Monitoring
- Vogel and Karst (2002) developed a method using 4-Nitro-7-piperazino-2,1,3-benzoxadiazole for monitoring airborne isocyanates, demonstrating the importance of phenyl isocyanate derivatives in environmental and health safety (Vogel & Karst, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group
Mode of Action
Isocyanates typically react with amines to form ureas and with alcohols to form carbamates . The isocyanate group (-N=C=O) in the compound is highly reactive and can form covalent bonds with these groups.
Pharmacokinetics
The compound’s physical properties such as its boiling point (209 °c) and density (1323 g/mL at 25 °C) suggest that it is a volatile and dense liquid .
Action Environment
Isocyanates in general are known to be sensitive to moisture and can react with water, which could potentially influence their action and stability .
Análisis Bioquímico
Biochemical Properties
4-(Difluoromethoxy)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues such as lysine, serine, and cysteine in proteins. These interactions can lead to the modification of enzyme activity, protein structure, and function. The reactivity of this compound with biomolecules makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell. Additionally, this compound can induce changes in cell morphology and function, which may be observed through alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. The binding interactions can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term exposure to the compound may result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as tissue damage and organ dysfunction, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis or the citric acid cycle, leading to alterations in energy production and metabolic homeostasis. The interactions of this compound with metabolic enzymes can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different cellular compartments can affect its activity and function, providing insights into its mode of action .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The localization of this compound within different subcellular regions can influence its activity and function, providing insights into its role in cellular processes .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUSNOUGZQJPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369869 | |
| Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58417-15-5 | |
| Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethoxy)-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1349253.png)

